molecular formula C24H20N2O5 B2876738 (2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 951986-53-1

(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B2876738
CAS No.: 951986-53-1
M. Wt: 416.433
InChI Key: VIRLEUFDRJINEH-YVNNLAQVSA-N
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Description

The compound (2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one belongs to the furo[2,3-f][1,3]benzoxazinone class, characterized by a fused tricyclic core structure incorporating furan, benzoxazine, and ketone moieties . Its structural uniqueness arises from the substitution at the 8-position (2,4-dimethoxyphenyl group) and the 2-position (pyridin-3-ylmethylidene moiety). Similar compounds within this class often vary in substituents on the phenyl ring or pyridine moiety, leading to distinct physicochemical and pharmacological profiles .

Properties

IUPAC Name

(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-28-16-5-7-19(21(11-16)29-2)26-13-18-20(30-14-26)8-6-17-23(27)22(31-24(17)18)10-15-4-3-9-25-12-15/h3-12H,13-14H2,1-2H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRLEUFDRJINEH-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a member of the benzoxazine class of compounds, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H19N2O4\text{C}_{20}\text{H}_{19}\text{N}_{2}\text{O}_{4}

This structure includes a furobenzoxazine core with substituents that may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies revealed that it significantly reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at concentrations ranging from 10 to 50 µM. The IC50 values for these cell lines were determined to be approximately 25 µM and 30 µM, respectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study assessing its effects against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This was quantified using ELISA assays, showing a reduction of up to 60% in cytokine levels at optimal doses .

Apoptosis Induction

The compound induces apoptosis in cancer cells through the intrinsic pathway. This is characterized by the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death. Flow cytometry analysis confirmed an increase in the sub-G1 population in treated cells, indicating apoptotic activity .

Antioxidant Activity

Benzoxazine derivatives have been noted for their antioxidant properties. The compound was found to scavenge free radicals effectively, with an IC50 value of 20 µg/mL in DPPH assays. This antioxidant activity may contribute to its protective effects against oxidative stress-related damage in cells .

Study on Breast Cancer Cells

In a controlled study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers. The study utilized various assays including MTT and Annexin V staining to assess viability and apoptosis rates respectively .

Treatment Concentration (µM)% Cell ViabilityApoptotic Cells (%)
Control1005
108515
256040
503070

Antimicrobial Efficacy Against Staphylococcus aureus

A study evaluating the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at low concentrations. The results indicated a dose-dependent response with significant reductions in colony-forming units (CFUs) observed at concentrations above 15 µg/mL .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key analogs of this compound differ primarily in substituents at the 8- and 2-positions (Table 1).

Table 1: Structural Comparison of Furo[2,3-f][1,3]benzoxazinone Derivatives
Compound Name Substituent at 8-position Substituent at 2-position Molecular Formula Molecular Weight CAS Number
Target Compound 2,4-Dimethoxyphenyl Pyridin-3-ylmethylidene C₂₅H₂₁N₂O₆ 469.45 g/mol Not provided
(2Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-... (1:1 with 1,4-dioxane) 4-Fluorophenethyl Pyridin-4-ylmethylene C₂₇H₂₃FN₂O₅ 498.48 g/mol 1351663-56-3
(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-(pyridin-3-ylmethyl)-... Pyridin-3-ylmethyl 3,4-Dimethoxybenzylidene C₂₆H₂₂N₂O₆ 482.47 g/mol Not provided
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-... 2,3-Dihydro-1,4-benzodioxin-6-yl Pyridin-4-ylmethylidene C₂₄H₁₈N₂O₅ 414.41 g/mol 951937-69-2

Physicochemical and Pharmacological Implications

Substituent Effects on Solubility and Lipophilicity The 2,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity and may improve aqueous solubility compared to the 4-fluorophenethyl group in the analog from , which increases lipophilicity and metabolic stability due to fluorine’s electronegativity .

For example, the 3,4-dimethoxybenzylidene substituent in ’s compound is associated with enhanced binding to aromatic receptors due to methoxy groups’ electron-donating effects . The dihydrobenzodioxin substituent in ’s compound may confer resistance to oxidative degradation, a feature relevant to drug design .

Synthetic Considerations

  • Synthesis of these compounds often involves cyclization reactions in solvents like dioxane (e.g., and ), with substituents introduced via alkylation or condensation steps .

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